REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]([NH2:22])=[CH:8][CH:7]=1>>[Cl:3][C:8]1[CH:7]=[C:6]([NH2:5])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[C:9]=1[NH2:22]
|
Name
|
|
Quantity
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320 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is refluxed for 24 hours
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
ADDITION
|
Details
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poured
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Type
|
CUSTOM
|
Details
|
onto crushed ice
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Type
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FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from carbon tetrachloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)N)=O)=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |